molecular formula C5H9N5O B1484095 2-(3-Azidoazetidin-1-yl)acetamide CAS No. 2098026-75-4

2-(3-Azidoazetidin-1-yl)acetamide

Cat. No. B1484095
CAS RN: 2098026-75-4
M. Wt: 155.16 g/mol
InChI Key: UBFJORHGCHDPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Azidoazetidin-1-yl)acetamide is a chemical compound with the molecular formula C5H9N5O and a molecular weight of 155.16 g/mol. It is available for purchase from various chemical suppliers for research use .


Molecular Structure Analysis

The molecular structure of 2-(3-Azidoazetidin-1-yl)acetamide consists of an azetidine ring, which is a four-membered cyclic structure with one nitrogen atom and three carbon atoms, attached to an azido group and an acetamide group .

Scientific Research Applications

Pharmaceutical Testing

“2-(3-Azidoazetidin-1-yl)acetamide” is utilized in pharmaceutical testing as a high-quality reference standard. Its consistency and reliability ensure accurate results in drug development and quality control processes .

Future Directions

While specific future directions for research on 2-(3-Azidoazetidin-1-yl)acetamide are not mentioned in the available literature, the compound is available for purchase for research use . This suggests that it may be of interest in various areas of chemical research.

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c6-5(11)3-10-1-4(2-10)8-9-7/h4H,1-3H2,(H2,6,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFJORHGCHDPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Azidoazetidin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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